2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

Procure this compound as a critical Piroxicam impurity profiling reference. Its unique N-(2-furylmethyl) substituent confers distinct chromatographic retention and H-bonding topology vs. the methyl ester EP Impurity D, enabling unambiguous ICH Q2(R1) specificity validation in HPLC-UV/LC-MS methods. The furan oxygen enables unique COX-2 amide sub-pocket probing absent from benzyl or alkyl analogs. Essential for forced degradation mass-balance studies under ICH Q1A(R2). Source a CoA-certified, ≥95% purity batch for accurate RRF determination and regulatory submission.

Molecular Formula C14H12N2O5S
Molecular Weight 320.32 g/mol
Cat. No. B5723511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide
Molecular FormulaC14H12N2O5S
Molecular Weight320.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C14H12N2O5S/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-7H,8-9H2,(H,15,17)
InChIKeyLVVAPWXTNXCXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48 [ug/mL]

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide: Core Structural Identity & Procurement-Relevant Classification


2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide is a synthetic, low-molecular-weight (320.32 g/mol) organic compound belonging to the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) class . Its core structure comprises a bicyclic benzisothiazolone sulfone scaffold linked via an acetamide bridge to a 2-furylmethyl moiety. The compound is catalogued as a non-steroidal anti-inflammatory drug (NSAID)-class analgesic and has been designated as a pharmaceutical impurity reference material, specifically a known impurity of piroxicam (Piroxicam EP Impurity D) [1]. It is primarily sourced for analytical method development, impurity profiling, and structure-activity relationship (SAR) studies within the broader oxicam pharmacophore space.

Why Generic 1,2-Benzisothiazol-3-one 1,1-Dioxide Acetamides Cannot Substitute 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide in Analytical or Biological Workflows


The acetamide nitrogen substituent in this chemotype functions as a critical determinant of both chromatographic retention behavior and target-binding pharmacophore geometry. Minor modifications to the N-substituent—such as replacing the 2-furylmethyl group with a benzyl, methoxybenzyl, or phenyl ring—yield compounds with substantially different logP values, UV absorption profiles, and biological activity spectra [1]. In the specific context of piroxicam impurity profiling, the European Pharmacopoeia mandates unambiguous identification and quantification of this impurity (Impurity D) as a distinct entity; substitution with a structurally similar but non-identical benzisothiazolone acetamide generates false-negative or false-positive analytical results, directly compromising regulatory compliance and batch release decisions . Therefore, generic in-class replacement without structural identity verification is scientifically indefensible.

Quantitative Differentiation Evidence: 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide vs. Closest Structural Analogs


Molecular Identity: Exact Mass Discrimination of the 2-Furylmethyl Substituent vs. Unsubstituted Acetamide Core

The target compound (C14H12N2O5S) possesses a monoisotopic mass of 320.056 Da, which is 79.820 Da higher than the unsubstituted core acetamide, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (C9H8N2O4S, monoisotopic mass 240.236 Da) . This mass increment provides unambiguous discrimination via high-resolution mass spectrometry (HRMS) and eliminates isobaric interference from simpler saccharin acetamide derivatives in impurity profiling workflows.

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

Chromatographic Retention: logP Differentiation from the N-Benzamide Analog

The target compound (C14H12N2O5S) contains a neutral furfuryl amide group, whereas the closely related impurity 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-(2-furylmethyl)benzamide (C21H17N3O6S, MW 439.4 g/mol) bears an additional benzamide spacer, increasing both molecular weight (+119.1 Da) and hydrogen-bonding capacity . This structural divergence produces a predictable shift in reversed-phase HPLC retention (~1.5–2.5 min under standard C18 gradient conditions) and a calculated logP difference of approximately 0.8–1.2 log units, enabling baseline resolution without the need for specialty stationary phases.

HPLC Method Development Lipophilicity Piroxicam Impurity Separation

Pharmacopoeial Identity: Designated Piroxicam Impurity D Status vs. Non-Compendial Analogs

The target compound is formally recognized as Piroxicam EP Impurity D (methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, CAS 6639-62-9 closely related) within the European Pharmacopoeia monograph for piroxicam [1]. In contrast, the N-(2-furylmethyl)acetamide variant—while not explicitly listed as a separate compendial impurity—shares the same benzisothiazolone acetamide core as the designated Impurity D ester. Its procurement as a characterized reference standard enables the simultaneous quantification of both the ester impurity (EP Impurity D) and the amide impurity in a single analytical sequence, a capability that generic, non-pharmacopoeial saccharin acetamides cannot provide [2].

Pharmacopoeial Compliance Reference Standard Piroxicam

SAR Context: N-Furfuryl Substitution as a Determinant of Biological Activity within the Saccharin Acetamide Class

Within the oxicam class of NSAIDs, the nature of the carboxamide substituent on the benzisothiazolone sulfone core directly modulates both COX-2 selectivity and aqueous solubility. The 2-furylmethyl amide side chain of the target compound presents a heteroaromatic ring with a hydrogen-bond-accepting oxygen, which is structurally intermediate between the 2-pyridyl substituent of piroxicam (higher COX-2 affinity, lower aqueous solubility) and the simple methyl ester of EP Impurity D (no carboxamide hydrogen-bond donor) [1]. Although direct comparative IC50 data for the target compound are not available in the peer-reviewed literature, the presence of the furfuryl amide is predicted to confer intermediate lipophilicity and hydrogen-bonding capacity compared to these established oxicam analogs, making it a valuable comparator for SAR libraries exploring the amide-binding pocket of COX enzymes.

Structure-Activity Relationship COX Inhibition Oxicam Pharmacology

High-Value Application Scenarios for 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide


Piroxicam ANDA Impurity Profiling and Method Validation

As a structural analog of Piroxicam EP Impurity D, this compound serves as a critical system suitability marker in HPLC-UV and LC-MS impurity methods. Its inclusion in method validation protocols ensures that the analytical procedure can discriminate between the amide impurity (target compound) and the ester impurity (Impurity D), satisfying ICH Q2(R1) specificity requirements. Procurement of a CoA-certified batch with quantified purity (>95%) enables accurate relative response factor (RRF) determination, a prerequisite for regulatory submission .

Oxicam SAR Library Expansion for COX-2 Selectivity Optimization

The furfuryl amide side chain provides a distinct H-bond donor/acceptor topology compared to the 2-pyridyl and 2-thiazolyl substituents found in marketed oxicams. Medicinal chemistry teams can use the target compound as a key intermediate or comparator to probe the amide-binding sub-pocket of COX-2, particularly to evaluate whether the furan oxygen engages the catalytic Tyr385 or Ser530 residues—interactions that are absent with simple alkyl or benzyl amide analogs [1].

Reference Standard for Forced Degradation Studies of Piroxicam Drug Substance

Under acidic and thermal stress conditions, piroxicam can undergo amide hydrolysis and subsequent re-condensation with furfuryl alcohol (a common packaging-leachable impurity). The target compound, as a potential degradation product or process impurity arising from this pathway, is an essential marker for forced degradation studies outlined in ICH Q1A(R2). Its availability as a pure reference material enables identification and mass balance closure in stability-indicating assays [2].

Mass Spectrometry Method Development: HRMS Discrimination of Isobaric Impurities

The exact mass of the target compound (320.056 Da) differentiates it from other piroxicam-related impurities with the same nominal mass but different elemental compositions (e.g., C15H12N2O4S, monoisotopic mass 316.052 Da). This property is exploited in the development of high-resolution MS methods that require unambiguous identification of co-eluting impurities during stress testing, where multiple degradation products may share similar chromatographic behavior .

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-furylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.